4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It has been found to intercalate DNA potently, which suggests its potential use as an anticancer agent .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines, a class of compounds to which the target molecule belongs, has been achieved through a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines .Aplicaciones Científicas De Investigación
Organic Electronics and Optoelectronics
The compound’s rigid electron-accepting properties make it an excellent candidate for organic electronics and optoelectronics. Researchers have explored its use as a novel electron acceptor in organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (FETs). Specifically, it has been incorporated into solution-processed OLEDs, demonstrating good performance with an external quantum efficiency (EQE) of up to 6.2% .
Anti-Tumor Activity
Another intriguing application lies in its anti-tumor activity. A derivative of this compound exhibited excellent anti-tumor effects against various cancer cell lines, including A549, MCF-7, and HeLa. Notably, it displayed IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it showed potent inhibition of c-Met kinase at the nanomolar level (IC50 = 48 nM) .
Medicinal Chemistry Building Blocks
Researchers have also explored the compound’s potential as a building block in medicinal chemistry. Approaches based on [1,2,4]triazolo[4,3-a]pyrazine derivatives have been elaborated, providing quick and multigram access to target derivatives from commercially available reagents. These efforts contribute to the development of novel therapeutic agents .
DNA Intercalation Activities
In the context of anticancer agents, [1,2,4]triazolo[4,3-a]quinoxaline derivatives (which share structural similarities with our compound) have been designed, synthesized, and evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Their DNA intercalation activities highlight their potential in cancer therapy .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-(dimethylamino)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2/c1-20(2)11-5-3-10(4-6-11)14(22)17-9-12-18-19-13-15(23)16-7-8-21(12)13/h3-8H,9H2,1-2H3,(H,16,23)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVPKFLCJXMVRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.